molecular formula C16H14O3 B12005500 Methyl 2-(phenylacetyl)benzoate

Methyl 2-(phenylacetyl)benzoate

Cat. No.: B12005500
M. Wt: 254.28 g/mol
InChI Key: RNCIVVJMPZFCHJ-UHFFFAOYSA-N
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Description

Methyl 2-(phenylacetyl)benzoate: is an organic compound with the molecular formula C16H14O3. It is an ester formed from the reaction of benzoic acid and phenylacetic acid with methanol. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Esterification Reaction

      Reactants: Benzoic acid, phenylacetic acid, and methanol.

      Catalyst: Sulfuric acid or hydrochloric acid.

      Conditions: The reaction is typically carried out under reflux conditions to ensure complete esterification. The mixture is heated to around 60-70°C for several hours.

      Procedure: The acids are dissolved in methanol, and the catalyst is added. The mixture is heated under reflux, and the water formed during the reaction is removed to drive the reaction to completion.

  • Fischer-Speier Esterification

      Catalyst: Concentrated sulfuric acid.

      Conditions: The reaction is conducted at room temperature or slightly elevated temperatures.

      Procedure: The acids and methanol are mixed with the catalyst, and the reaction is allowed to proceed for several hours. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of methyl 2-(phenylacetyl)benzoate often involves continuous flow reactors to enhance efficiency and yield. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

      Conditions: Typically carried out in an acidic or basic medium.

      Products: Oxidation of the ester group can lead to the formation of carboxylic acids.

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

      Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).

      Products: Reduction of the ester group results in the formation of alcohols.

  • Substitution

      Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide, amines).

      Conditions: Varies depending on the reagent; often requires a catalyst or specific pH conditions.

      Products: Substitution reactions can lead to the formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

Methyl 2-(phenylacetyl)benzoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its derivatives are often used as probes to investigate biochemical processes.

Medicine

The compound and its derivatives have potential therapeutic applications. They are explored for their anti-inflammatory, analgesic, and antimicrobial properties. Research is ongoing to develop new drugs based on this compound.

Industry

In the industrial sector, this compound is used in the manufacture of fragrances and flavorings. Its aromatic properties make it a valuable ingredient in perfumes and food additives.

Mechanism of Action

The mechanism of action of methyl 2-(phenylacetyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release benzoic acid and phenylacetic acid, which can then participate in various biochemical pathways. The compound’s aromatic ring structure allows it to interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzoate

      Formula: C8H8O2.

      Properties: Similar ester structure but lacks the phenylacetyl group.

      Uses: Commonly used in perfumes and as a solvent.

  • Methyl phenylacetate

      Formula: C9H10O2.

      Properties: Contains the phenylacetyl group but lacks the benzoate moiety.

      Uses: Used in flavorings and fragrances.

  • Methyl 2-(2-phenylacetamido)benzoate

      Formula: C16H15NO3.

      Properties: Contains an amide group in addition to the ester group.

      Uses: Explored for pharmaceutical applications.

Uniqueness

Methyl 2-(phenylacetyl)benzoate is unique due to its combination of the benzoate and phenylacetyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its aromatic properties also make it valuable in the fragrance and flavor industries.

Properties

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

methyl 2-(2-phenylacetyl)benzoate

InChI

InChI=1S/C16H14O3/c1-19-16(18)14-10-6-5-9-13(14)15(17)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3

InChI Key

RNCIVVJMPZFCHJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)CC2=CC=CC=C2

Origin of Product

United States

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